molecular formula C9H13NO2S B3057533 n,n,3-Trimethylbenzenesulfonamide CAS No. 82125-40-4

n,n,3-Trimethylbenzenesulfonamide

Cat. No. B3057533
CAS RN: 82125-40-4
M. Wt: 199.27 g/mol
InChI Key: CPZCBFUBJPXBOK-UHFFFAOYSA-N
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Description

N,N,3-Trimethylbenzenesulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS is a sulfonamide derivative that is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

  • N,N,3-Trimethylbenzenesulfonamide and its derivatives have been a subject of interest in the synthesis of complex organic compounds. For instance, Nikonov et al. (2019) described the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and its chlorinated derivative. They utilized X-ray single-crystal analysis and DFT calculations to study their structures, highlighting the self-association in solutions observed through FTIR-spectroscopy (Nikonov et al., 2019).

Synthesis of Pharmaceutical Intermediates

  • The compound has been used in the synthesis of pharmaceutical intermediates. Anbarasan et al. (2011) demonstrated the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology was efficient for electronically diverse and sterically demanding aryl bromides, showing its utility in the rapid synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).

Herbicidal Activity

  • In the agricultural sector, derivatives of N,N,3-Trimethylbenzenesulfonamide have been explored for herbicidal activity. 米山 et al. (1983) studied the herbicidal activity of N-[(R)-2, 3-epoxypropyl]-N-[(R)-α-methylbenzyl]-2, 4, 6-trimethylbenzenesulfonamide (UY-510), finding it effective for controlling barnyardgrass in rice fields (米山 et al., 1983).

Antitumor Activities

  • Sulfonamide derivatives have been evaluated for their potential in cancer treatment. Owa et al. (2002) conducted a study on the antitumor activities of various sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, in human cancer cell lines. Their research revealed significant insights into the antiproliferative properties of these compounds, contributing to the development of new cancer therapies (Owa et al., 2002).

Nanofiber Fabrication

  • The compound has also been utilized in the field of material science, particularly in the fabrication of nanofibers. Suvannasara et al. (2014) described the use of modified chitosan and 4-carboxybenzenesulfonamide derivatives in the formation of mucoadhesive nanofibers. These nanofibers demonstrated high thermal stability and enhanced mucoadhesive properties, showing promise for drug delivery applications (Suvannasara et al., 2014).

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and safety data sheets . Always exercise caution and follow proper safety protocols when handling chemical compounds.

properties

IUPAC Name

N,N,3-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)13(11,12)10(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCBFUBJPXBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302846
Record name n,n,3-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n,3-Trimethylbenzenesulfonamide

CAS RN

82125-40-4
Record name NSC154645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n,3-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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